N-ethyl-2-(piperidin-4-yl)ethanamine
Description
Properties
IUPAC Name |
N-ethyl-2-piperidin-4-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-2-10-6-3-9-4-7-11-8-5-9/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSNUYGAXDZGNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(piperidin-4-yl)ethanamine typically involves the alkylation of piperidine derivatives. One common method is the reaction of piperidine with ethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(piperidin-4-yl)ethanamine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl halides, and other electrophiles.
Major Products
Oxidation: N-ethyl-2-(piperidin-4-yl)ethanone.
Reduction: N-ethyl-2-(piperidin-4-yl)ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Neuropharmacology
N-ethyl-2-(piperidin-4-yl)ethanamine has shown promise in neuropharmacological studies, particularly as a potential treatment for neurological disorders. Its structural similarity to known psychoactive compounds suggests it may interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine.
- Dopamine Transporter Inhibition : Research indicates that compounds with a piperidine moiety can act as inhibitors of the dopamine transporter (DAT), which is crucial for regulating dopamine levels in the brain. This inhibition may have implications for treating conditions such as depression and attention deficit hyperactivity disorder (ADHD) .
Anticancer Activity
The compound has been investigated for its anticancer properties. Studies suggest that piperidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Mechanisms of Action : The presence of the piperidine ring enhances the compound's ability to interact with cellular targets involved in cancer progression. For instance, certain derivatives have been shown to inhibit specific kinases associated with tumor growth .
Structure-Activity Relationships
Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its pharmacological properties. The incorporation of functional groups at specific positions on the piperidine ring can significantly alter the compound's biological activity.
| Modification | Effect on Activity |
|---|---|
| Alkyl substitution on nitrogen | Increases lipophilicity and potential blood-brain barrier penetration |
| Aromatic ring addition | Enhances interaction with target proteins and improves potency |
| Hydroxyl group introduction | May improve solubility and bioavailability |
Alzheimer's Disease Research
This compound has been explored in studies targeting Alzheimer's disease due to its potential as an acetylcholinesterase (AChE) inhibitor. A study demonstrated that derivatives with similar structures exhibited strong AChE inhibition, leading to increased acetylcholine levels in neuronal synapses .
Antibacterial Properties
In addition to its neuropharmacological applications, this compound has been evaluated for antibacterial activity against various pathogens. Compounds containing piperidine have shown moderate to strong activity against bacteria such as Staphylococcus aureus and Escherichia coli, indicating potential for developing new antibacterial agents .
Mechanism of Action
The mechanism of action of N-ethyl-2-(piperidin-4-yl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituted Piperidine Derivatives
2-[1-(Phenylsulfonyl)piperidin-4-yl]ethanamine Hydrochloride
- Structure : Features a phenylsulfonyl group on the piperidine ring.
- Synthesis : Prepared via sulfonylation of the piperidine nitrogen, followed by amine alkylation .
Schiff Bases Derived from 2-(Piperidin-4-yl)ethanamine
- Examples : L1 (N-(1-(5-chlorothiophen-2-yl)ethylidene)-2-(piperazin-1-yl)ethanamine), L2, L3.
- Structure : Condensation products of 2-(piperidin-4-yl)ethanamine with thiophene aldehydes.
- Activity : Exhibit antimicrobial activity (e.g., against E. coli and S. aureus) and pancreatic lipase inhibition (IC₅₀ ~20–30 µM) comparable to Orlistat. The thiophene moiety enhances π-π stacking in enzyme binding .
N-Methyl-2-(4-methylpiperazin-1-yl)ethanamine
Ethyl-Substituted Ethanamine Analogues
N-Ethyl-2-(4-fluorophenoxy)ethanamine
- Structure: Ethylamine chain linked to a 4-fluorophenoxy group.
- Applications: Used as an intermediate in drug synthesis.
NOC-12 (N-Ethyl-2-(1-ethyl-2-hydroxy-2-nitrosohydrazino)ethanamine)
- Structure : Nitrosohydrazine moiety attached to the ethanamine backbone.
- Function: A nitric oxide (NO) donor; increases intestinal permeability via paracellular tight junction modulation. Effective at 0.01–0.1 mM concentrations .
Pharmacological Analogues with Divergent Scaffolds
Metonitazene
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound | Molecular Weight | LogP* | Hydrogen Bond Acceptors |
|---|---|---|---|
| This compound | 172.28 | 1.5 | 2 |
| L1 Schiff Base | 327.85 | 3.2 | 4 |
| NOC-12 | 220.27 | -0.8 | 6 |
| 25B-NBOMe | 340.23 | 3.8 | 5 |
*Predicted using PubChem data .
Biological Activity
N-ethyl-2-(piperidin-4-yl)ethanamine, also known as N-ethyl-4-piperidinoethylamine, is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula: C11H24N2
- Molecular Weight: 184.33 g/mol
- IUPAC Name: this compound
The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly in the central nervous system (CNS). The compound is believed to act on various receptors, including:
- Dopamine Receptors: It may exhibit dopaminergic activity, influencing mood and motor control.
- Serotonin Receptors: Potential modulation of serotonin pathways could affect anxiety and depression.
- Sigma Receptors: Some studies suggest that it may interact with sigma receptors, which are implicated in pain modulation and neuroprotection.
Neuropharmacological Effects
Research indicates that this compound has neuropharmacological effects that warrant further investigation. It has been studied for its potential in treating conditions such as:
- Anxiety Disorders
- Depression
- Cognitive Impairment
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have provided insights into the biological activities of this compound:
-
Anti-Cocaine Activity:
A study demonstrated that compounds with a similar structure exhibited significant anti-cocaine effects, particularly in reversing cocaine-induced convulsions in rodent models. The piperidine moiety was crucial for this activity, suggesting a potential therapeutic avenue for stimulant abuse disorders . -
Neuroprotective Properties:
Research involving sigma receptor interactions highlighted the compound's potential as a neuroprotective agent. It was found to influence pathways associated with neurodegeneration, indicating possible applications in treating neurodegenerative diseases . -
Behavioral Studies:
Behavioral assays have shown that administration of this compound can alter locomotor activity in rodents, suggesting its influence on CNS activity and possibly mood regulation .
Safety and Toxicity
While the biological activities present promising therapeutic potentials, safety profiles are crucial for clinical applications. Preliminary studies indicate that the compound's toxicity is relatively low; however, comprehensive toxicological assessments are necessary to ensure safety for human use.
Q & A
Q. Advanced Computational Screening
- Density Functional Theory (DFT) : Optimize geometries and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and binding affinity .
- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., pancreatic lipase, PDB ID: 1LPB). Prioritize derivatives with binding energies ≤−8.0 kcal/mol .
- ADMET Prediction : Employ SwissADME to assess pharmacokinetic properties (e.g., bioavailability, BBB permeability).
Case Study : A Schiff base derivative showed inhibitory activity against pancreatic lipase (IC₅₀ = 12.3 µM), corroborated by docking simulations .
How is X-ray crystallography applied to determine the solid-state structure of derivatives?
Advanced Crystallographic Analysis
Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). Refinement using SHELXL (R-factor < 0.05) ensures accuracy. Hirshfeld surface analysis quantifies interaction contributions (e.g., H-bonding vs. van der Waals) .
Q. Key Findings :
- A derivative exhibited a triclinic crystal system (space group P1̄) with intermolecular H-bonds (N–H⋯O, 2.89 Å) stabilizing the lattice .
What biochemical assays are suitable for evaluating kinase inhibition activity?
Q. Advanced Biological Assessment
- In Vitro Kinase Assays : Use recombinant TrkA kinase with ATP-Glo™ to measure IC₅₀ values. Pre-incubate compounds (1–100 µM) with kinase and substrate (myelin basic protein) for 30 minutes .
- Cell-Based Assays : Treat PC12 cells with derivatives (10 µM) and quantify neurite outgrowth via high-content imaging.
Data Interpretation : A piperidine-based analogue (KRC-108) showed TrkA inhibition (IC₅₀ = 0.8 µM) and reduced PC12 cell proliferation .
What regulatory considerations apply to handling this compound derivatives?
Q. Advanced Regulatory Compliance
- Controlled Substance Analogues : Derivatives like N-desethyl isotonitazene (CAS 2732926-24-6) are regulated under the U.S. Controlled Substances Act due to structural similarity to Schedule I opioids .
- Documentation : Maintain detailed synthesis logs and analytical data (NMR, MS) for DEA compliance audits.
How can reaction byproducts in multi-step syntheses be minimized?
Q. Advanced Process Optimization
- Reductive Amination : Use NaBH(OAc)₃ in dichloroethane to suppress over-alkylation. Monitor by TLC (Rf = 0.3 in CH₂Cl₂/MeOH 9:1) .
- Protection/Deprotection : Employ tert-butoxycarbonyl (Boc) groups for amine protection. Deprotect with HCl/dioxane (4 M) at 0°C to avoid decomposition .
Case Study : An eight-step synthesis achieved 62% overall yield by optimizing Grignard reaction conditions (THF, −78°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
